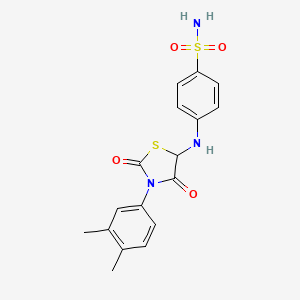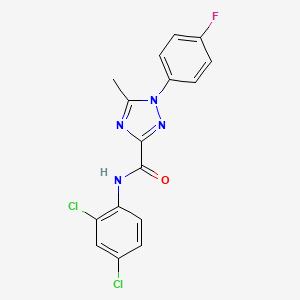![molecular formula C21H27N5O2 B2785120 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877807-18-6](/img/no-structure.png)
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). It is widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
作用机制
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cyclic AMP (cAMP) in cells. By inhibiting PDE4, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 increases the levels of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of cellular responses, including the inhibition of inflammatory cytokine production, the relaxation of smooth muscle cells, and the enhancement of cognitive function.
生化和生理效应
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In immune cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhances the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 induces relaxation by increasing cAMP levels and activating PKA. In the brain, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 enhances cognitive function by increasing cAMP levels and activating PKA in neurons.
实验室实验的优点和局限性
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, its well-established synthesis method, and its ability to modulate a variety of biological processes. However, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 also has some limitations, including its potential for off-target effects and its relatively low solubility in aqueous solutions.
未来方向
There are several future directions for research on 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 and its role in biological processes. One potential direction is to investigate the effects of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 on other PDE isoforms and their downstream signaling pathways. Another direction is to explore the potential therapeutic applications of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 in other diseases, such as cancer and autoimmune disorders. Furthermore, the development of new analogs of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 with improved potency, selectivity, and solubility could also be an area of future research.
合成方法
The synthesis of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 involves several steps, including the condensation of 2,6-diaminopurine with benzaldehyde, followed by alkylation with 3-pentylbromide and methylation with methyl iodide. The resulting intermediate is then cyclized with cyanogen bromide to yield 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724.
科学研究应用
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been extensively used in scientific research to study the role of PDE4 in various biological processes, including inflammation, immune response, cognition, and memory. It has also been investigated as a potential therapeutic agent for the treatment of several diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
属性
CAS 编号 |
877807-18-6 |
|---|---|
产品名称 |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
分子式 |
C21H27N5O2 |
分子量 |
381.48 |
IUPAC 名称 |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O2/c1-3-4-8-13-26-19(27)17-18(23(2)21(26)28)22-20-24(12-9-14-25(17)20)15-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 |
InChI 键 |
CGKTXJYNZFVVLM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



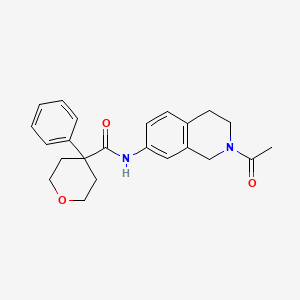
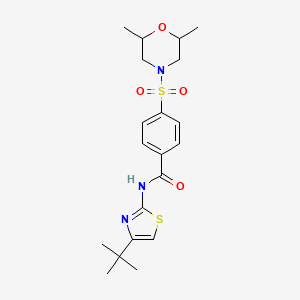
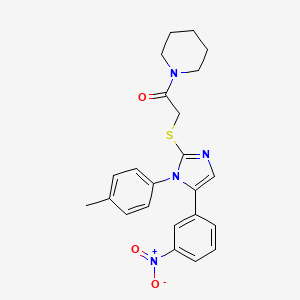
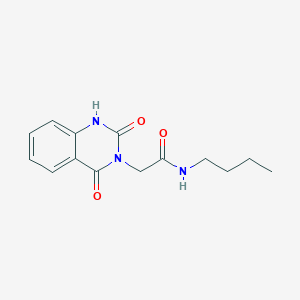
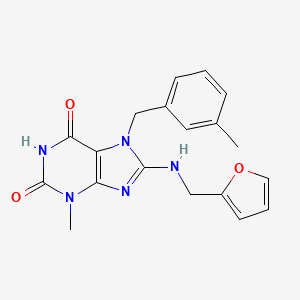
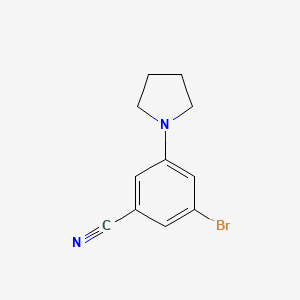
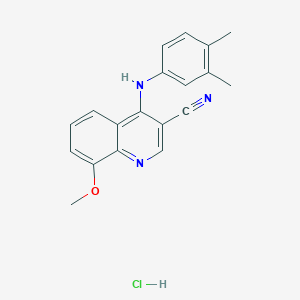
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

